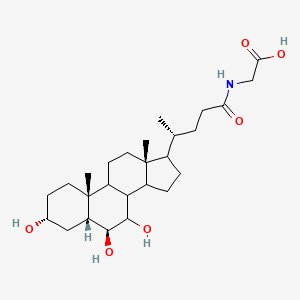

Glycine-beta-muricholic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H43NO6 |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1 |

InChI Key |

ZQYUKJFJPJDMMR-AUZPDLAUSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2C([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of Glycine-beta-muricholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine-beta-muricholic acid (GβMCA) is a glycine-conjugated derivative of β-muricholic acid, a primary bile acid predominantly found in mice.[1] As an intestine-selective antagonist of the farnesoid X receptor (FXR), GβMCA has garnered significant interest in the scientific community for its potential therapeutic applications in metabolic diseases.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of GβMCA, with a focus on experimental protocols and relevant signaling pathways.

Chemical Structure and Properties

This compound is chemically known as N-[(3α,5β,6β,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]glycine.[2] It is formed through the conjugation of the carboxyl group of β-muricholic acid with the amino group of glycine. This conjugation significantly increases the amphipathic nature of the molecule, influencing its biological activity and distribution.

Below is a 2D representation of the chemical structure of this compound:

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₄₃NO₆ | [2][3] |

| Molecular Weight | 465.62 g/mol | [2] |

| CAS Number | 66225-78-3 | [2][3] |

| IUPAC Name | 2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [4] |

| Synonyms | N-[(3α,5β,6β,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]glycine, Glyco-β-muricholic acid, GβMCA | [2][3] |

| SMILES | O=C(O)CNC(=O)CCC(C)C1CCC2C3C(O)C(O)C4CC(O)CCC4(C)C3CCC12C | [2] |

| InChI | InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23+,24-,25-,26-/m1/s1 | [2][3] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |

| Storage Temperature | -20°C | [3] |

Experimental Protocols

Synthesis of Glycine-conjugated Bile Acids

A well-established and efficient method for the synthesis of glycine-conjugated bile acids, including GβMCA, utilizes the peptide coupling reagent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). This one-step procedure offers high yields and purity.

Materials:

-

β-muricholic acid

-

Ethyl glycinate (B8599266) hydrochloride

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Ethyl acetate (B1210297)

-

Water

-

0.5 N HCl

-

Ethanol

Procedure:

-

Prepare a suspension of ethyl glycinate hydrochloride (7 mmol) in ethyl acetate (70 ml) containing triethylamine (1 ml). Stir the mixture at 25°C for 30 minutes.

-

To this suspension, add β-muricholic acid (5 mmol) and EEDQ (7 mmol).

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the solution with water (20 ml).

-

Acidify the mixture with 0.5 N HCl.

-

Collect the resulting precipitate by filtration and wash it thoroughly with water.

-

The crude this compound ethyl ester can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

-

Saponify the ethyl ester to yield the final product, this compound.

Analysis by HPLC-MS/MS

The quantification of this compound in biological matrices such as plasma is typically performed using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[5]

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution.

-

Vortex the mixture briefly.

-

Add 800 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex the sample again and then centrifuge at 4200 rpm for 10 minutes.[4]

-

Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen at 60°C.

-

Reconstitute the dried residue in 200 µL of 35% methanol (B129727) in water for analysis.[4]

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| HPLC System | Shimadzu Nexera X2 or equivalent |

| Column | Shimadzu Shim-pack XR-ODS (4.6 x 50 mm, 2.2 µm) or equivalent C18 column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Optimized for separation of bile acids (specific gradient to be developed based on the system) |

| Flow Rate | ~0.5 mL/min |

| Injection Volume | 2-10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

The following diagram illustrates a general workflow for the HPLC-MS/MS analysis of GβMCA.

Biological Activity and Signaling Pathway

This compound is a potent and selective antagonist of the farnesoid X receptor (FXR) in the intestine.[1] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.

Upon binding of its natural ligands (bile acids), FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

GβMCA exerts its biological effects by inhibiting the activation of intestinal FXR. This antagonism leads to a downstream cascade of events, including the modulation of the FXR-ceramide axis.[6] By inhibiting intestinal FXR signaling, GβMCA has been shown to reduce the expression of genes involved in ceramide synthesis.[1] This, in turn, can lead to beneficial metabolic effects, such as improved insulin (B600854) sensitivity and amelioration of nonalcoholic steatohepatitis (NASH).[4][6]

The following diagram illustrates the antagonistic action of this compound on the intestinal FXR signaling pathway.

Conclusion

This compound represents a fascinating molecule with significant potential in the realm of metabolic disease research and drug development. Its well-defined chemical structure and selective antagonism of the intestinal FXR signaling pathway make it a valuable tool for investigating the intricate roles of bile acids in physiology and pathophysiology. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of GβMCA, enabling further exploration of its therapeutic promise.

References

- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 5. An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Glycine-β-muricholic Acid: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for Glycine-β-muricholic Acid (G-β-MCA), a significant molecule in metabolic research. G-β-MCA is a glycine-conjugated form of β-muricholic acid, a primary bile acid in mice. It functions as an intestine-selective antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism[1][2]. Its unique pharmacological profile makes it a valuable tool for research into conditions such as nonalcoholic steatohepatitis (NASH), obesity, and cholestasis[3][4]. This document details established protocols, quantitative data, and relevant biological pathways.

I. Synthesis of Glycine-β-muricholic Acid

The primary method for synthesizing G-β-MCA is through the N-acyl amidation of β-muricholic acid with glycine (B1666218). An efficient and high-yield approach utilizes a peptide coupling reagent, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), to facilitate the formation of the amide bond[5][6]. This one-step method is advantageous over older techniques, such as the mixed anhydride (B1165640) procedure, as it typically results in higher yields and purer products by minimizing side reactions like the hydrolysis of intermediates[6].

The reaction involves the activation of the carboxylic acid group of β-muricholic acid by EEDQ, which then readily reacts with the amino group of glycine to form the desired conjugate[1].

Experimental Protocol: Synthesis via EEDQ Coupling

This protocol is adapted from established methods for the synthesis of glycine-conjugated bile acids[6].

Materials:

-

β-muricholic acid

-

Glycine

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)[7]

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 0.5 N

-

Deionized water

-

Ethanol

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, dissolve β-muricholic acid (1 equivalent) and glycine (1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Add triethylamine (1.1 equivalents) to the stirred solution to act as a base.

-

Add EEDQ (1.4 equivalents) to the reaction mixture.

-

Heat the mixture at approximately 90°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes, often indicated by the formation of a clear solution[6].

-

After the reaction is complete, cool the solution to room temperature.

-

Dilute the reaction mixture with deionized water (approximately 2 volumes of the initial DMF volume).

-

Acidify the aqueous solution to a pH of approximately 2-3 by slowly adding 0.5 N HCl. This will precipitate the crude G-β-MCA.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with cold deionized water to remove any remaining salts and impurities.

-

Dry the crude product under vacuum.

II. Purification of Glycine-β-muricholic Acid

The purity of G-β-MCA is critical for its use in biological and pharmaceutical research. The primary methods for purification are recrystallization and chromatography.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying the crude G-β-MCA precipitate obtained from the synthesis.

Materials:

-

Crude Glycine-β-muricholic Acid

-

Ethanol

-

Deionized water

-

Filtration apparatus

Procedure:

-

Dissolve the crude G-β-MCA solid in a minimal amount of boiling ethanol[6].

-

Once fully dissolved, slowly add hot deionized water to the solution until it becomes slightly turbid.

-

Heat the solution again until it becomes clear.

-

Allow the solution to cool slowly to room temperature, which will induce the crystallization of pure G-β-MCA.

-

For maximum yield, the flask can be placed in an ice bath or refrigerator to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the final product under vacuum to yield pure Glycine-β-muricholic Acid as a crystalline solid[8].

Advanced Purification: High-Speed Counter-Current Chromatography (HSCCC)

For obtaining very high purity G-β-MCA, HSCCC is an effective liquid-liquid partition chromatography technique. It avoids the irreversible adsorption of the sample onto a solid support matrix, which can be an issue with conventional column chromatography[9].

Methodology Overview:

-

Instrument: A preparative HSCCC instrument.

-

Solvent System: A two-phase solvent system is selected based on the partition coefficient (K) of G-β-MCA. A common system for related compounds is a chloroform-methanol-water-acetic acid mixture[9]. The ideal K value is typically between 0.5 and 2.0.

-

Operation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC coil. The mobile phase is pumped through the system, and the fractions are collected.

-

Analysis: The purity of the collected fractions is analyzed by high-performance liquid chromatography (HPLC)[9].

III. Data Presentation

The following table summarizes the quantitative data associated with the described methods.

| Parameter | Method | Value | Reference |

| Synthesis | |||

| Yield | N-acyl amidation with EEDQ | > 90% | [5][6] |

| Purification | |||

| Purity | High-Speed Counter-Current Chromatography (HSCCC) | 95-97% | [9] |

| Purity (Commercial) | Commercially available G-β-MCA | ≥ 95% | [8] |

| Physical Data | |||

| Molecular Formula | - | C₂₆H₄₃NO₆ | [8] |

| Molecular Weight | - | 465.6 g/mol | [8] |

| Appearance | - | Crystalline Solid | [8] |

IV. Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Glycine-β-muricholic Acid.

G-β-MCA Signaling Pathway: Intestinal FXR Antagonism

G-β-MCA exerts its primary biological effects in the intestine, where it acts as an antagonist to the Farnesoid X Receptor (FXR). This antagonism leads to downstream effects on gene expression related to bile acid transport and ceramide synthesis, ultimately impacting liver health[2].

References

- 1. researchgate.net [researchgate.net]

- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

The Discovery of Glycine-beta-muricholic Acid: A Gut Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine-beta-muricholic acid (G-β-MCA) is a gut microbial metabolite that has emerged as a significant modulator of host metabolism and inflammatory responses. Initially identified as an intestine-specific antagonist of the farnesoid X receptor (FXR), G-β-MCA has garnered considerable attention for its therapeutic potential in a range of metabolic and inflammatory diseases, including nonalcoholic steatohepatitis (NASH) and liver fibrosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental investigation of G-β-MCA, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action: Intestinal FXR Antagonism

G-β-MCA exerts its primary effects by selectively antagonizing the farnesoid X receptor (FXR) in the intestine. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. In the gut, FXR activation by bile acids leads to the induction of target genes that influence various metabolic processes.

G-β-MCA, by inhibiting intestinal FXR signaling, sets off a cascade of events that contribute to its beneficial effects. A key consequence of this antagonism is the reduction of intestine-derived ceramides (B1148491).[1][2] Ceramides are bioactive lipids that have been implicated in the pathogenesis of insulin (B600854) resistance and inflammation. By suppressing the expression of genes involved in ceramide synthesis, G-β-MCA lowers the levels of these lipids circulating to the liver. This, in turn, alleviates endoplasmic reticulum (ER) stress and the subsequent inflammatory response in the liver, thereby ameliorating conditions like NASH.[1][2]

Furthermore, G-β-MCA has been shown to modulate the composition and hydrophobicity of the bile acid pool.[3][4] It promotes the fecal excretion of bile acids, leading to a reduction in the total bile acid pool size.[3][4] This alteration in bile acid homeostasis contributes to its protective effects against liver injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of G-β-MCA in preclinical models.

Table 1: Effects of G-β-MCA on Bile Acid Metabolism in Cyp2c70 Knockout Mice

| Parameter | Control | G-β-MCA Treated | Percentage Change | Reference |

| Total Bile Acid Pool Size (µmol/100g body weight) | [3][4] | |||

| Liver | 25.8 ± 2.5 | 16.5 ± 1.8 | ↓ 36% | [3] |

| Small Intestine | 4.8 ± 0.6 | 3.1 ± 0.4 | ↓ 35% | [3] |

| Fecal Bile Acid Excretion (µmol/day/100g body weight) | 10.2 ± 1.1 | 20.5 ± 2.3 | ↑ 101% | [5] |

| Bile Acid Composition in Small Intestine (% of total) | [3] | |||

| Tauro-β-muricholic acid (T-β-MCA) | 1.2 ± 0.3 | 15.6 ± 2.1 | ↑ 1200% | [3] |

| Tauro-cholic acid (T-CA) | 45.3 ± 3.8 | 30.1 ± 2.9 | ↓ 34% | [3] |

| Tauro-chenodeoxycholic acid (T-CDCA) | 28.9 ± 2.5 | 18.7 ± 2.0 | ↓ 35% | [3] |

| Bile Acid Hydrophobicity Index (Small Intestine) | 0.35 ± 0.03 | 0.21 ± 0.02 | ↓ 40% | [3] |

Table 2: Effects of G-β-MCA on Gene Expression in the Ileum of NASH Mouse Models

| Gene | Control | G-β-MCA Treated | Fold Change | Reference |

| FXR Target Genes | [6] | |||

| Small heterodimer partner (Shp) | 1.0 ± 0.1 | 0.4 ± 0.05 | ↓ 0.6 | [6] |

| Fibroblast growth factor 15 (Fgf15) | 1.0 ± 0.12 | 0.3 ± 0.04 | ↓ 0.7 | [6] |

| Intestinal bile acid-binding protein (Ibabp) | 1.0 ± 0.08 | 0.5 ± 0.06 | ↓ 0.5 | [6] |

| Ceramide Synthesis Genes | [1] | |||

| Ceramide synthase 5 (Cers5) | 1.0 ± 0.15 | 0.6 ± 0.08 | ↓ 0.4 | [1] |

| Ceramide synthase 6 (Cers6) | 1.0 ± 0.11 | 0.5 ± 0.07 | ↓ 0.5 | [1] |

Table 3: Effects of G-β-MCA on Liver Injury and Ceramide Levels in NASH Mouse Models

| Parameter | Control | G-β-MCA Treated | Percentage Change | Reference |

| Serum Alanine Aminotransferase (ALT) (U/L) | 250 ± 30 | 120 ± 20 | ↓ 52% | [1] |

| Liver Triglycerides (mg/g tissue) | 85 ± 10 | 40 ± 8 | ↓ 53% | [1] |

| Ileal Ceramide (C16:0) (pmol/mg tissue) | 150 ± 20 | 75 ± 15 | ↓ 50% | [1] |

| Hepatic Ceramide (C16:0) (pmol/mg tissue) | 120 ± 15 | 65 ± 10 | ↓ 46% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of G-β-MCA.

Animal Models

-

NASH Mouse Model:

-

Induction: Male C57BL/6J mice, 8 weeks of age, are fed a high-fat, high-cholesterol, and high-fructose diet (e.g., AMLN diet) for 12-16 weeks to induce NASH.[7]

-

G-β-MCA Administration: G-β-MCA is administered orally at a dose of 10 mg/kg body weight per day, mixed with a palatable vehicle, for the last 8 weeks of the diet.[7]

-

Control Group: Control mice receive the vehicle without G-β-MCA.

-

-

Cyp2c70 Knockout Mouse Model:

-

Model Characteristics: These mice lack the enzyme responsible for converting chenodeoxycholic acid to the more hydrophilic muricholic acids, resulting in a "human-like" hydrophobic bile acid pool that leads to spontaneous liver injury.[3][8]

-

G-β-MCA Administration: G-β-MCA is incorporated into the chow diet at a concentration of 0.1% (w/w) and fed to the mice for 5 weeks.[5]

-

Control Group: Control Cyp2c70 knockout mice are fed a standard chow diet.

-

Bile Acid Extraction and Quantification

-

Sample Collection: Feces, liver tissue, and small intestine are collected from euthanized mice.

-

Extraction from Feces:

-

Lyophilize fecal samples to determine dry weight.

-

Homogenize 20-50 mg of dried feces in 1 mL of 75% ethanol (B145695) containing internal standards (e.g., d4-TCA, d4-GCA).

-

Sonicate the mixture for 30 minutes and then centrifuge at 14,000 x g for 15 minutes.

-

Collect the supernatant and store at -80°C until analysis.

-

-

Extraction from Liver and Intestine:

-

Homogenize ~50 mg of tissue in 1 mL of ice-cold 50% methanol (B129727) containing internal standards.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Quantification by UPLC-MS/MS:

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Detect and quantify bile acids using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Extract total RNA from ileal tissue using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction:

-

Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

Use primers specific for FXR target genes (e.g., Shp, Fgf15, Ibabp) and ceramide synthesis genes (e.g., Cers5, Cers6). Use a housekeeping gene (e.g., Gapdh) for normalization.

-

The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Calculate relative gene expression using the 2-ΔΔCt method.

-

Ceramide Measurement in Ileum Tissue

-

Lipid Extraction:

-

Homogenize ~20 mg of ileal tissue in a mixture of chloroform:methanol (2:1, v/v) containing internal standards (e.g., C17:0 ceramide).

-

After vortexing and centrifugation, collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

-

Quantification by LC-MS/MS:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:acetonitrile).

-

Separate ceramide species using a C18 column with a gradient of mobile phases containing formic acid and ammonium (B1175870) formate.

-

Detect and quantify ceramides using a mass spectrometer in positive ion mode.[9][10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: G-β-MCA signaling pathway in the gut-liver axis.

References

- 1. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ro.ecu.edu.au [ro.ecu.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A method for quantifying hepatic and intestinal ceramides on mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

The Intestinal Farnesoid X Receptor (FXR) as a Therapeutic Target: A Technical Overview of Glycine-beta-muricholic Acid (Gly-β-MCA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its prominent role in metabolic pathways has positioned it as a significant therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH). While systemic FXR activation has shown therapeutic promise, it is also associated with adverse effects. This has led to the exploration of tissue-specific FXR modulation. Glycine-beta-muricholic acid (Gly-β-MCA), a synthetic bile acid analogue, has emerged as a potent and selective antagonist of intestinal FXR. This document provides a comprehensive technical guide on the mechanism of action of Gly-β-MCA, detailing its effects on FXR signaling and downstream pathways. It includes a compilation of quantitative data, detailed experimental protocols for assessing its antagonistic activity, and visual representations of the key molecular interactions and experimental workflows.

Introduction: FXR and the Rationale for Intestinal-Specific Antagonism

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in enterohepatic tissues, including the liver and intestines.[1][2] Natural bile acids are the endogenous ligands for FXR.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to FXR response elements (FXREs) in the promoter regions of target genes, and modulates their transcription.[2] This signaling cascade plays a pivotal role in maintaining metabolic homeostasis.[1][2]

While FXR agonists have been investigated for metabolic diseases, their systemic activation can lead to undesirable side effects.[3] This has spurred interest in tissue-specific modulation of FXR activity. The intestine, in particular, has emerged as a key site for therapeutic intervention. Intestinal FXR antagonism has been shown to confer beneficial metabolic effects, making it an attractive strategy for conditions like NASH.[3][4] this compound (Gly-β-MCA) is an orally active, intestine-specific FXR antagonist that has demonstrated promise in preclinical models of metabolic disease.[3][4]

Mechanism of Action of this compound (Gly-β-MCA)

Gly-β-MCA exerts its therapeutic effects by selectively antagonizing FXR in the intestine. This targeted inhibition triggers a cascade of downstream events that ultimately contribute to improved metabolic health.

Direct Antagonism of Intestinal FXR

Gly-β-MCA directly binds to the ligand-binding domain of FXR in intestinal cells, preventing the recruitment of coactivators and subsequent transcriptional activation of FXR target genes. While it is established as a high-affinity antagonist, a specific IC50 value for Gly-β-MCA against FXR is not consistently reported in the available literature. Its antagonistic properties are primarily demonstrated through the functional readouts of downstream gene expression.

Downregulation of Intestinal FXR Target Genes

The antagonistic action of Gly-β-MCA on intestinal FXR leads to a significant reduction in the expression of key FXR target genes. Notably, the expression of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19) is downregulated.[5] SHP is a nuclear receptor that inhibits the expression of several genes involved in bile acid synthesis, while FGF15 is an enterokine that signals to the liver to repress bile acid synthesis.

Inhibition of Intestinal Ceramide Synthesis

A crucial aspect of Gly-β-MCA's mechanism of action is its ability to suppress the intestinal synthesis of ceramides.[1][3] Ceramides are bioactive lipids implicated in the pathogenesis of metabolic diseases, including insulin (B600854) resistance and hepatic steatosis.[1] By antagonizing intestinal FXR, Gly-β-MCA downregulates the expression of key enzymes involved in ceramide biosynthesis.[1] This leads to a reduction in circulating ceramide levels, thereby alleviating endoplasmic reticulum (ER) stress and inflammation in the liver.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of Gly-β-MCA on the mRNA expression of key genes in the intestine of mice, as determined by quantitative real-time PCR (qPCR).

Table 1: Effect of Gly-β-MCA on Intestinal FXR Target Gene Expression

| Gene | Treatment | Fold Change vs. Vehicle | Statistical Significance |

| Fxr | Gly-β-MCA | ~0.7 | P<0.05 |

| Shp | Gly-β-MCA | ~0.5 | P<0.05 |

| Fgf15 | Gly-β-MCA | ~0.4 | P<0.05 |

| Data derived from studies in mice treated with Gly-β-MCA.[5] |

Table 2: Effect of Gly-β-MCA on Intestinal Ceramide Synthesis-Related Gene Expression

| Gene | Treatment | Fold Change vs. Vehicle | Statistical Significance |

| Sptlc2 | Gly-β-MCA | Decreased | P<0.05 |

| Cers4 | Gly-β-MCA | Decreased | P<0.05 |

| Smpd3 | Gly-β-MCA | Decreased | P<0.05 |

| Smpd4 | Gly-β-MCA | Decreased | P<0.05 |

| Data derived from studies in mice treated with Gly-β-MCA, indicating a general decrease in expression.[1] |

Signaling Pathways and Experimental Workflows

Gly-β-MCA Signaling Pathway in Intestinal Cells

The following diagram illustrates the proposed signaling pathway through which Gly-β-MCA antagonizes FXR in intestinal cells, leading to the downregulation of target genes and the inhibition of ceramide synthesis.

Caption: Gly-β-MCA antagonizes FXR in the nucleus, inhibiting the transcription of target genes.

Experimental Workflow: FXR Antagonist Luciferase Reporter Assay

This workflow outlines the key steps for assessing the antagonistic activity of Gly-β-MCA on FXR using a cell-based luciferase reporter assay.

Caption: Workflow for determining FXR antagonist activity using a luciferase reporter assay.

Detailed Experimental Protocols

FXR Antagonist Luciferase Reporter Gene Assay

This protocol is designed to quantify the ability of Gly-β-MCA to inhibit FXR activation induced by a known agonist.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

FXR expression vector (e.g., pCMV-hFXR)

-

FXRE-luciferase reporter vector (e.g., pGL4-FXRE-luc)

-

Renilla luciferase internal control vector (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

FXR agonist (e.g., GW4064)

-

This compound (Gly-β-MCA)

-

Dual-Luciferase® Reporter Assay System

-

White, opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will achieve 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the Renilla luciferase internal control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of Gly-β-MCA in culture medium.

-

Prepare a solution of a known FXR agonist (e.g., GW4064) at a concentration that elicits ~80% of its maximal response (EC80).

-

Aspirate the medium from the cells and add the medium containing the FXR agonist and varying concentrations of Gly-β-MCA.

-

Include control wells with vehicle (DMSO), agonist alone, and Gly-β-MCA alone.

-

-

Incubation: Incubate the plates for an additional 16-24 hours.

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of Gly-β-MCA.

-

Plot the percent inhibition against the log concentration of Gly-β-MCA to determine the IC50 value.

-

LanthaScreen™ TR-FRET Competitive Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of Gly-β-MCA to displace a fluorescently labeled tracer from the FXR ligand-binding domain (LBD).

Materials:

-

GST-tagged FXR-LBD

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Fluorescently labeled FXR tracer (acceptor)

-

This compound (Gly-β-MCA)

-

Assay buffer

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of GST-FXR-LBD, Tb-anti-GST antibody, fluorescent tracer, and serial dilutions of Gly-β-MCA in assay buffer.

-

Assay Assembly:

-

Add the Gly-β-MCA dilutions or vehicle control to the wells of a 384-well plate.

-

Add the GST-FXR-LBD and Tb-anti-GST antibody mixture to all wells.

-

Add the fluorescent tracer to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after a time delay (e.g., 100 µs).

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

-

Plot the TR-FRET ratio against the log concentration of Gly-β-MCA.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) Analysis

SPR can be used to characterize the binding kinetics (association and dissociation rates) of Gly-β-MCA to FXR in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified FXR protein

-

This compound (Gly-β-MCA)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

FXR Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified FXR protein over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare serial dilutions of Gly-β-MCA in running buffer.

-

Inject the Gly-β-MCA solutions over the immobilized FXR surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

-

Switch back to running buffer to monitor the dissociation phase.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Conclusion

This compound represents a promising therapeutic agent that leverages the tissue-specific modulation of FXR signaling. Its mechanism of action, centered on the selective antagonism of intestinal FXR and the subsequent downregulation of ceramide synthesis, offers a targeted approach to treating metabolic diseases like NASH. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of Gly-β-MCA and other intestine-specific FXR modulators. Further research to precisely quantify the binding affinity and to fully elucidate the downstream consequences of its action will be crucial in translating this promising preclinical candidate into a clinically effective therapy.

References

- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Glycine-beta-muricholic Acid: A Selective Farnesoid X Receptor Antagonist for Metabolic and Cholestatic Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycine-beta-muricholic acid (Gly-β-MCA) has emerged as a promising therapeutic agent due to its selective antagonism of the farnesoid X receptor (FXR) in the intestine. This tissue-specific action allows for the modulation of critical metabolic and inflammatory pathways without the systemic effects associated with global FXR agonists. This technical guide provides a comprehensive overview of Gly-β-MCA, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visual representation of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, cholestasis, and gastroenterology.

Core Mechanism of Action: Intestine-Selective FXR Antagonism

Gly-β-MCA is a glycine-conjugated derivative of β-muricholic acid, a primary bile acid in mice. Its primary mechanism of action is the potent and selective inhibition of FXR signaling exclusively in the intestine.[1][2] Unlike its taurine-conjugated counterpart, tauro-β-muricholic acid (T-β-MCA), Gly-β-MCA is resistant to hydrolysis by bacterial bile salt hydrolases (BSH) in the gut, which contributes to its sustained local activity.[2]

The intestinal FXR antagonism by Gly-β-MCA leads to several downstream effects with therapeutic implications:

-

Reduction of Intestine-Derived Ceramides: A key consequence of intestinal FXR inhibition by Gly-β-MCA is the downregulation of genes involved in ceramide synthesis. This leads to a reduction in the production and circulating levels of ceramides, which are implicated in the pathogenesis of non-alcoholic steatohepatitis (NASH) and insulin (B600854) resistance.[2][3][4]

-

Modulation of Gut Microbiota: Oral administration of Gly-β-MCA has been shown to alter the composition of the gut microbiota.

-

Improved Metabolic Phenotypes: Through these mechanisms, Gly-β-MCA has demonstrated efficacy in preclinical models of obesity, insulin resistance, and NASH.[2][5]

-

Amelioration of Cholestasis: In models of cholestatic liver injury, Gly-β-MCA has been shown to be a potent anti-cholestasis agent.[6]

Quantitative Data

While a specific IC50 value for Gly-β-MCA's antagonism of FXR is not consistently reported in the public domain, its potency is well-established through functional assays. For context, related FXR antagonists exhibit the following IC50 values:

| Compound | Target | IC50 Value (µM) |

| Tauro-β-muricholic acid (T-β-MCA) | FXR | 40 |

| Glycoursodeoxycholic acid (GUDCA) | FXR | 77.2 |

Data sourced from multiple studies.[7][8]

Experimental Protocols

FXR Reporter Gene Assay

This assay is crucial for quantifying the antagonistic activity of Gly-β-MCA against FXR.

Objective: To determine the ability of Gly-β-MCA to inhibit FXR activation by a known agonist.

Materials:

-

HEK293T cells

-

FXR expression vector (e.g., pCMX-hFXR)

-

RXRα expression vector (e.g., pCMX-hRXRα)

-

FXR-responsive reporter plasmid (e.g., pGL4.13[luc2/SV40] containing an IR-1 response element)

-

Control reporter plasmid (e.g., pRL-TK for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

DMEM supplemented with 10% FBS

-

FXR agonist (e.g., GW4064 or CDCA)

-

Gly-β-MCA

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 5 x 10^4 cells/well in DMEM with 10% FBS and incubate overnight.

-

Transfection: Co-transfect the cells with the FXR expression vector, RXRα expression vector, the FXR-responsive reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing a fixed concentration of the FXR agonist (e.g., 1 µM GW4064) and varying concentrations of Gly-β-MCA. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of agonist-induced FXR activity for each concentration of Gly-β-MCA. Determine the IC50 value by fitting the data to a dose-response curve.

Non-Alcoholic Steatohepatitis (NASH) Mouse Model

This in vivo model is used to evaluate the therapeutic efficacy of Gly-β-MCA in a disease-relevant context.

Objective: To assess the effect of Gly-β-MCA on the development and progression of NASH.

Animal Model: C57BL/6J mice are commonly used.

Diet:

-

Control Group: Standard chow diet.

-

NASH Group: High-fat diet (HFD), often referred to as a "Western diet," with the following approximate composition: 40-60% of calories from fat, high in sucrose (B13894) and/or fructose, and may be supplemented with cholesterol (e.g., 0.2%).[9][10]

Experimental Design:

-

Acclimatization: Acclimatize male C57BL/6J mice (6-8 weeks old) for one week.

-

Diet Induction: Place mice on the HFD for a period of 16-24 weeks to induce NASH.

-

Treatment: Administer Gly-β-MCA (e.g., 10-50 mg/kg body weight) or vehicle control daily via oral gavage for a specified duration (e.g., the last 8-12 weeks of the diet induction period).[5]

-

Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., glucose tolerance tests) throughout the study.

-

Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.

-

Serum Analysis: Measure levels of ALT, AST, triglycerides, and cholesterol.

-

Liver Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, ballooning, and fibrosis. Calculate the NAFLD Activity Score (NAS).

-

Gene Expression Analysis: Analyze the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Mcp-1), and lipid metabolism in the liver and intestine by qRT-PCR.

-

Ceramide Analysis: Quantify ceramide levels in the intestine and serum using LC-MS/MS.

-

Signaling Pathways and Experimental Workflows

FXR Signaling Pathway and the Impact of Gly-β-MCA

Caption: Intestinal FXR signaling pathway and the antagonistic effect of Gly-β-MCA.

Experimental Workflow for Evaluating Gly-β-MCA in a NASH Model

Caption: Workflow for preclinical evaluation of Gly-β-MCA in a diet-induced NASH mouse model.

Conclusion

This compound represents a novel therapeutic strategy for metabolic and cholestatic diseases by selectively targeting intestinal FXR. Its unique pharmacological profile, characterized by potent local antagonism and minimal systemic exposure, offers a promising approach to mitigate diseases such as NASH and cholestasis while avoiding the potential side effects of systemic FXR modulation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug developers to further investigate and harness the therapeutic potential of Gly-β-MCA. Further research is warranted to fully elucidate its clinical utility and to identify a precise IC50 value for its FXR antagonism.

References

- 1. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diet-Induced Models of Non-Alcoholic Fatty Liver Disease: Food for Thought on Sugar, Fat, and Cholesterol | MDPI [mdpi.com]

- 10. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

Glycine-beta-muricholic Acid: A Technical Guide to its Biochemical Properties and Stability

For Immediate Distribution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biochemical Properties and Stability of Glycine-beta-muricholic Acid (G-β-MCA)

This compound (G-β-MCA) is a glycine-conjugated secondary bile acid increasingly recognized for its significant role in metabolic regulation. As a potent and selective antagonist of the intestinal Farnesoid X Receptor (FXR), G-β-MCA presents a promising therapeutic agent for a range of metabolic disorders, including nonalcoholic steatohepatitis (NASH), obesity, and insulin (B600854) resistance.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of its core biochemical properties, stability, mechanism of action, and the experimental protocols essential for its study.

Core Biochemical and Physicochemical Properties

G-β-MCA is the N-acyl glycine (B1666218) conjugate of β-muricholic acid, a bile acid primarily found in mice.[7] Its structure, characterized by a steroid nucleus and a flexible amino acid side chain, confers specific physicochemical properties that are critical to its biological function. The addition of the glycine moiety significantly lowers the molecule's acidity compared to unconjugated bile acids, influencing its ionization state and solubility in the gastrointestinal tract.[1][3][4][8]

Table 1: Biochemical and Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| Systematic Name | N-[(3α,5β,6β,7β)-3,6,7-trihydroxy-24-oxocholan-24-yl]-glycine | [7][9] |

| Common Synonyms | Gly-MCA, GβMCA | [7][9] |

| Molecular Formula | C₂₆H₄₃NO₆ | [7] |

| Molecular Weight | 465.6 g/mol | [7] |

| Physical Form | Crystalline solid | [7][9] |

| pKa | ~3.9 (General value for glycine-conjugated bile acids) | [1][3][4][8] |

| Solubility | DMSO: 20-100 mg/mLDMF: 10-30 mg/mLEthanol: 1-20 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [7] |

| Critical Micellar Concentration (CMC) | Specific value for G-β-MCA is not readily available in the cited literature. For comparison, the CMC of sodium glycocholate is ~10 mM at 25°C. | |

| Storage Stability | ≥ 4 years at -20°C | [7] |

Mechanism of Action and Signaling Pathways

The primary mechanism of G-β-MCA is its selective antagonism of the Farnesoid X Receptor (FXR) within the intestine.[2][5][7] Unlike many other bile acids that act as FXR agonists, G-β-MCA inhibits this nuclear receptor, leading to a cascade of downstream metabolic benefits.

Key Signaling Events:

-

Intestinal FXR Antagonism: In the ileum, G-β-MCA binds to FXR, preventing its activation by endogenous agonists. This inhibition downregulates the expression of key FXR target genes, including Small Heterodimer Partner (SHP), Fibroblast Growth Factor 15 (FGF15), and the Intestinal Bile Acid-Binding Protein (IBABP).[7]

-

Regulation of the Ceramide Axis: A crucial consequence of intestinal FXR inhibition by G-β-MCA is the suppression of ceramide synthesis. By downregulating genes involved in ceramide production, G-β-MCA reduces levels of intestine-derived ceramides, which are known to contribute to hepatic steatosis, endoplasmic reticulum (ER) stress, and insulin resistance.[3]

-

Gut-Restricted Activity: G-β-MCA is poorly absorbed from the small intestine and does not significantly impact hepatic FXR signaling. This gut-restricted action is advantageous as it avoids potential side effects associated with systemic FXR modulation.

Below is a diagram illustrating the intestinal FXR signaling pathway modulated by G-β-MCA.

Stability and Metabolic Fate

The stability of G-β-MCA in the gastrointestinal environment is a key determinant of its therapeutic efficacy.

-

Enzymatic Stability: G-β-MCA is notably resistant to hydrolysis by bacterial bile salt hydrolases (BSH) found in the gut microbiota.[7] This resistance, compared to taurine-conjugated bile acids, prolongs its presence and activity in the small intestine.

-

pH-Dependent Solubility: As a glycine conjugate with a pKa of approximately 3.9, G-β-MCA is largely ionized at the neutral pH of the small intestine, which contributes to its poor absorption.[1][4] However, glycine-conjugated bile acids can become poorly soluble and may precipitate under more acidic conditions.

-

Metabolic Conversion: While poorly absorbed in the small intestine, G-β-MCA that reaches the large intestine can be deconjugated by the resident microbiota. The resulting β-muricholic acid can be absorbed and subsequently re-conjugated in the liver, primarily with taurine (B1682933) in mice, before being re-secreted into the bile. This metabolic pathway contributes to an overall reduction in the hydrophobicity of the total bile acid pool.

Key Experimental Protocols

Accurate quantification and functional assessment of G-β-MCA are essential for research and development. Below are summaries of standard protocols.

Quantification of G-β-MCA in Biological Matrices

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids.

Protocol Summary:

-

Sample Preparation (Plasma/Serum):

-

Thaw samples on ice.

-

To 50-250 µL of plasma, add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) containing deuterated internal standards to precipitate proteins.

-

Vortex thoroughly (e.g., 10 minutes) and centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase (e.g., 50:50 methanol/water).

-

-

Sample Preparation (Tissue/Feces):

-

Homogenize a known weight of tissue or dried feces in 90% ethanol.

-

Centrifuge to pellet debris and collect the supernatant for analysis, following similar evaporation and reconstitution steps as above.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column (e.g., Agilent, Shimadzu, Waters) to separate G-β-MCA from its isomers.

-

Mobile Phase: A common mobile phase system consists of A) water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid and B) an organic mixture like methanol/acetonitrile.

-

Detection: Employ a triple quadrupole mass spectrometer in negative ionization mode, using Multiple Reaction Monitoring (MRM) for specific quantification.

-

The general workflow for this quantification is visualized below.

Gene Expression Analysis of FXR Targets by qPCR

To assess the biological activity of G-β-MCA, quantitative real-time PCR (qPCR) is used to measure mRNA levels of FXR target genes in intestinal tissue.

Protocol Summary:

-

RNA Extraction: Isolate total RNA from mouse ileal tissue using a standard method such as TRIzol reagent or a commercial kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.

-

Perform the qPCR on a real-time PCR system. A typical cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[1][4]

-

Use a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

-

Calculate relative gene expression using the ΔΔCt method.

-

Table 2: Murine qPCR Primer Sequences for Key FXR Target Genes

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Source(s) |

| Fgf15 | GTCGCTCTGAAGACGATTGCCA | CAGTCTTCCTCCGAGTAGCGAA | [1] |

| Shp (Nr0b2) | CTCTGCAGGAGCATGCAG | GATGCCGAGGTTCTGGTTG | |

| Ibabp (Fabp6) | AATGGGGCTTTCTGCCAGAG | GCTCTTCCGCTTCACTTTCC | |

| Fxr (Nr1h4) | TGTGAGGGCTGCAAAGGTTT | ACATCCCCATTTTCTGGAACA |

In Vivo Administration and Study Design

In vivo studies typically involve oral administration of G-β-MCA to mouse models of metabolic disease.

Table 3: Example Parameters for In Vivo G-β-MCA Studies

| Parameter | Description | Source(s) |

| Animal Models | Diet-induced obese mice (e.g., on high-fat diet), db/db mice, Cyp2c70 knockout mice. | [7] |

| Administration Route | Oral (p.o.), typically mixed into powdered chow diet or administered by gavage. | |

| Dosage Range | 10 - 50 mg/kg/day. | [7] |

| Treatment Duration | Varies from several days to multiple weeks (e.g., 5 weeks). | |

| Key Endpoints | Body weight, blood glucose, insulin sensitivity, liver histology, bile acid pool composition, and intestinal gene expression. | [7] |

Conclusion

This compound is a stable, gut-restricted FXR antagonist with significant therapeutic potential. Its unique biochemical properties, including its pKa and resistance to enzymatic degradation, allow for targeted action within the intestine. The primary mechanism, involving the inhibition of the FXR-ceramide axis, has been well-documented. The standardized protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate and harness the metabolic benefits of G-β-MCA.

References

- 1. origene.com [origene.com]

- 2. kr.sinobiological.com [kr.sinobiological.com]

- 3. ijbs.com [ijbs.com]

- 4. origene.com [origene.com]

- 5. Fibroblast growth factor 15 deficiency impairs liver regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bile Acid Recognition by Mouse Ileal Bile Acid Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycine-beta-muricholic Acid: A Deep Dive into its Role in Bile Acid Homeostasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycine-beta-muricholic acid (G-β-MCA) is a conjugated secondary bile acid that has emerged as a significant regulator of bile acid homeostasis, with profound implications for metabolic and cholestatic diseases. Unlike primary bile acids synthesized in the liver, G-β-MCA is a metabolite derived from the action of gut microbiota. Its unique physiological properties, particularly its role as an intestine-selective antagonist of the farnesoid X receptor (FXR), position it as a promising therapeutic agent. This technical guide provides an in-depth analysis of the core functions of G-β-MCA, detailing its impact on bile acid composition, relevant signaling pathways, and the experimental methodologies used to elucidate its mechanisms of action.

Core Mechanism: Intestinal FXR Antagonism

The primary mechanism through which G-β-MCA exerts its effects on bile acid homeostasis is by acting as a potent and selective antagonist of the farnesoid X receptor (FXR) in the intestine.[1][2][3][4][5] FXR is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid synthesis, transport, and metabolism.[3][6]

In the intestine, activation of FXR by bile acids induces the expression of fibroblast growth factor 15 (FGF15; FGF19 in humans), which then travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[6][7] By antagonizing intestinal FXR, G-β-MCA disrupts this negative feedback loop.[3][6] This leads to an increase in hepatic CYP7A1 expression and, consequently, an alteration of the bile acid pool.[8]

Interestingly, G-β-MCA is resistant to hydrolysis by bacterial bile salt hydrolases (BSH), which contributes to its stability and prolonged action in the gut.[2][3] While it is poorly absorbed in the small intestine, it can be deconjugated in the large intestine, with the resulting β-muricholic acid being passively absorbed and subsequently re-conjugated in the liver, primarily with taurine (B1682933) in mice, to form tauro-β-muricholic acid (T-β-MCA).[6][9]

Impact on Bile Acid Pool Size and Composition

Oral administration of G-β-MCA significantly alters the size and composition of the enterohepatic bile acid pool. A key effect is the reduction of the total bile acid pool size.[6][10][11] This is achieved by promoting the fecal excretion of endogenous hydrophobic bile acids.[9][10] G-β-MCA treatment has been shown to increase the fecal excretion of cholic acid (CA) and chenodeoxycholic acid (CDCA).[6]

Furthermore, G-β-MCA treatment leads to an enrichment of hydrophilic muricholic acid species within the bile acid pool, thereby reducing its overall hydrophobicity.[6][10][12] This shift towards a more hydrophilic bile acid composition is considered beneficial, as hydrophobic bile acids are known to be cytotoxic and contribute to liver injury in cholestatic conditions.[6][9]

Quantitative Data on the Effects of G-β-MCA

The following tables summarize the quantitative effects of G-β-MCA on bile acid metabolism, primarily derived from studies in Cyp2c70 knockout (KO) mice, which have a "human-like" hydrophobic bile acid pool.[6]

Table 1: Effect of G-β-MCA on Bile Acid Pool Size in Cyp2c70 KO Mice

| Parameter | Control | G-β-MCA Treated | Percentage Change | Reference |

| Total Bile Acid Pool Size | ~100% | ~73% | ~27% decrease | [6] |

| Liver Total Bile Acids | Undisclosed | Significantly Lower | - | [6] |

| Small Intestine Total Bile Acids | Undisclosed | Significantly Lower | - | [6] |

| Gallbladder Total Bile Acids | Undisclosed | No Significant Change | - | [6] |

Table 2: Effect of G-β-MCA on Bile Acid Composition in the Small Intestine of Cyp2c70 KO Mice

| Bile Acid Species | Control (Relative Abundance) | G-β-MCA Treated (Relative Abundance) | Fold Change | Reference |

| Total Muricholic Acids (MCAs) | ~0% | ~30% | Increase | [12] |

| - G-β-MCA | 0% | ~5% | Increase | [12] |

| - T-α/β/ω-MCAs | ~0% | ~20% | Increase | [12] |

| - Unconjugated α/β-MCA | ~0% | ~5% | Increase | [12] |

| Chenodeoxycholic Acid (CDCA) | ~60% | Significantly Decreased | Decrease | [12] |

| Cholic Acid (CA) | ~25% | Significantly Decreased | Decrease | [12] |

Table 3: Effect of G-β-MCA on Gene Expression in the Ileum of Cyp2c70 KO Mice

| Gene | Control | G-β-MCA Treated | Effect | Reference |

| Fgf15 | Undisclosed | No Significant Change | No Change | [6] |

| Shp (Small heterodimer partner) | Undisclosed | No Significant Change | No Change | [6] |

| Asbt (Apical sodium-dependent bile acid transporter) | Undisclosed | No Significant Change | No Change | [6] |

Signaling Pathways

Farnesoid X Receptor (FXR) Signaling Pathway

The antagonism of the intestinal FXR signaling pathway by G-β-MCA is a cornerstone of its mechanism of action. The following diagram illustrates this interaction.

Takeda G-protein coupled Receptor 5 (TGR5) Signaling

While G-β-MCA is primarily known as an FXR antagonist, alterations in the bile acid pool can indirectly influence other signaling pathways, such as the Takeda G-protein coupled receptor 5 (TGR5) pathway. TGR5 is a G-protein coupled receptor activated by various bile acids, leading to the production of cyclic AMP (cAMP) and subsequent downstream signaling cascades involved in energy metabolism and inflammation.[13][14][15][16] An increase in certain bile acid species due to the altered metabolism induced by G-β-MCA could potentially modulate TGR5 activity.

Experimental Protocols

Quantification of Bile Acids using UPLC-MS/MS

The gold standard for detailed analysis of bile acid composition in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[17]

1. Sample Preparation (Serum/Plasma):

-

Protein Precipitation: To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile (B52724) (or methanol) containing a mixture of deuterated bile acid internal standards.[18]

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 10 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol (B129727) in water).[19]

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column. A gradient elution is typically used with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/methanol mixture).

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[17]

-

Quantification: Bile acids are quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.[17]

FXR Activation Assay (Cell-Based Reporter Assay)

Cell-based reporter assays are commonly used to screen for and characterize FXR agonists and antagonists.[20][21]

1. Principle:

-

Host cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids:

-

An expression vector for the full-length FXR protein.

-

A reporter vector containing a luciferase gene under the control of a promoter with FXR response elements (FXREs).

-

-

An internal control vector (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.[21]

2. General Protocol:

-

Cell Seeding: Seed host cells in a multi-well plate.

-

Transfection: Transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector.

-

Compound Treatment: After an incubation period to allow for protein expression, treat the cells with the test compound (e.g., G-β-MCA) in the presence or absence of a known FXR agonist (e.g., GW4064 or CDCA).

-

Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a luminometer.

-

Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated to determine the level of FXR activation or inhibition. Antagonistic activity is determined by the ability of the compound to reduce the agonist-induced luciferase expression.[22]

Conclusion

This compound plays a crucial and multifaceted role in the regulation of bile acid homeostasis. Its primary action as an intestine-selective FXR antagonist sets off a cascade of events that lead to a reduction in the total bile acid pool size and a favorable shift towards a more hydrophilic bile acid composition. These effects underscore the therapeutic potential of G-β-MCA for a range of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH). The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced mechanisms of G-β-MCA and to explore its clinical utility. As our understanding of the intricate interplay between the gut microbiota, bile acid signaling, and host metabolism continues to grow, G-β-MCA stands out as a key molecule of interest for future drug development endeavors.

References

- 1. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]

- 5. researchgate.net [researchgate.net]

- 6. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Gly-β-muricholic acid and FGF15 combination therapy synergistically reduces “humanized” bile acid pool toxicity in cholestasis mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 19. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. caymanchem.com [caymanchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Glycine-beta-muricholic Acid and Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine-beta-muricholic acid (G-β-MCA), a conjugated secondary bile acid, has emerged as a significant modulator of gut microbiota and host metabolism. Primarily acting as an antagonist of the intestinal farnesoid X receptor (FXR), G-β-MCA orchestrates a complex interplay between the host and its microbial inhabitants, influencing a range of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the interaction between G-β-MCA and the gut microbiota, focusing on its mechanism of action, quantitative effects on microbial composition and metabolic output, and the experimental protocols utilized to elucidate these interactions. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The gut microbiota is a critical regulator of host health and disease, influencing everything from nutrient metabolism to immune function. Bile acids, once considered mere digestive surfactants, are now recognized as key signaling molecules that shape the gut microbial ecosystem and mediate host-microbe communication. This compound (G-β-MCA) is a prominent example of this intricate relationship. As a gut-restricted FXR antagonist, G-β-MCA has garnered significant attention for its therapeutic potential in metabolic disorders such as non-alcoholic steatohepatitis (NASH), obesity, and insulin (B600854) resistance.[1][2][3][4] Its primary mechanism involves the modulation of intestinal FXR signaling, which in turn alters the composition and function of the gut microbiota, leading to systemic metabolic benefits.[5][6] This guide delves into the technical details of this interaction, providing a foundational resource for further research and drug development.

Mechanism of Action: G-β-MCA as an Intestinal FXR Antagonist

G-β-MCA is poorly absorbed in the small intestine, allowing it to accumulate in the distal gut where it exerts its primary effects.[7][8] Here, it acts as a competitive antagonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the ileum.[3][4] FXR is a key sensor of bile acids and its activation by agonist bile acids triggers a signaling cascade that regulates bile acid synthesis, transport, and overall metabolic homeostasis.[9][10]

By inhibiting FXR, G-β-MCA disrupts this signaling pathway, leading to several downstream consequences:

-

Alteration of Bile Acid Pool: G-β-MCA treatment leads to changes in the overall bile acid pool composition and hydrophobicity.[7][8]

-

Modulation of Gut Microbiota: The altered bile acid environment directly influences the composition and metabolic activity of the gut microbiota.

-

Regulation of Host Metabolism: Changes in gut microbial metabolites and the direct effects of FXR inhibition in the gut contribute to improved glucose and lipid metabolism in the host.[3]

In the large intestine, G-β-MCA can be deconjugated by bacterial bile salt hydrolases (BSHs), releasing β-muricholic acid.[7]

Quantitative Effects on Gut Microbiota and Host Metabolism

The interaction of G-β-MCA with the gut microbiota results in quantifiable changes in microbial composition, metabolite production, and host gene expression.

Gut Microbiota Composition

Studies have shown that G-β-MCA administration can significantly alter the composition of the gut microbiota. A key observed effect is the modulation of the Firmicutes to Bacteroidetes ratio, a commonly used marker for gut dysbiosis.[11][12][13][14]

| Microbial Phylum/Ratio | Effect of G-β-MCA Treatment | Reference |

| Firmicutes/Bacteroidetes Ratio | Decreased | [11] |

Note: Specific quantitative data on percentage changes are often study-dependent and may vary based on the animal model and experimental conditions. The provided table reflects the general trend observed in the literature.

Metabolite Concentrations

Changes in the gut microbiota composition lead to altered production of various metabolites, including short-chain fatty acids (SCFAs), which are crucial for gut health and host metabolism.

| Metabolite | Effect of G-β-MCA Treatment | Reference |

| Short-Chain Fatty Acids (SCFAs) | Decreased production | [11] |

| Ceramides (Intestinal) | Decreased | [3] |

Host Gene Expression

G-β-MCA-mediated FXR antagonism in the intestine leads to changes in the expression of FXR target genes.

| Gene | Tissue | Effect of G-β-MCA Treatment | Reference | | :--- | :--- | :--- | | FGF15 (Fibroblast Growth Factor 15) | Ileum | No significant change or slight decrease |[1][7] | | IBABP (Ileal Bile Acid-Binding Protein) | Ileum | Increased |[1] | | Ceramide Synthesis-Related Genes | Intestine | Suppressed |[3] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to study the interaction between G-β-MCA and the gut microbiota.

In Vivo G-β-MCA Administration and Sample Collection

-

Animal Model: C57BL/6J mice are commonly used and fed a high-fat diet (HFD) to induce metabolic disease models like obesity or NASH.

-

G-β-MCA Administration: G-β-MCA is typically administered via oral gavage at a specific dosage (e.g., 160 mg/kg/day) for a defined period (e.g., 4-8 weeks).[1][3] A vehicle control group (e.g., saline or methylcellulose) is run in parallel.

-

Sample Collection:

-

Fecal Samples: Collected fresh at various time points and immediately frozen at -80°C for microbiota and metabolite analysis.

-

Intestinal Tissue (Ileum): Harvested at the end of the study, flushed with saline, and snap-frozen in liquid nitrogen for gene expression analysis.

-

Cecal Contents: Collected for metabolomic analysis.

-

Blood Samples: Collected for analysis of systemic metabolites and hormones.

-

Liver Tissue: Harvested for histological analysis and gene expression studies.

-

16S rRNA Gene Sequencing for Gut Microbiota Analysis

-

DNA Extraction: DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

-

PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified using specific primers.

-

Library Preparation: PCR products are purified, quantified, and pooled to create a sequencing library.

-

Sequencing: The library is sequenced on a platform such as Illumina MiSeq.

-

Data Analysis:

-

Quality Filtering: Raw sequencing reads are filtered to remove low-quality sequences.

-

OTU Clustering: Sequences are clustered into Operational Taxonomic Units (OTUs) based on similarity (e.g., 97% identity).

-

Taxonomic Assignment: OTUs are assigned to taxonomic lineages using a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.

-

Statistical Analysis: Statistical tests are used to identify significant differences in microbial abundance between treatment groups.

-

Metabolomics Analysis of Bile Acids and SCFAs

-

Sample Preparation:

-

Bile Acids: Fecal or cecal samples are homogenized, and bile acids are extracted using a solvent mixture (e.g., methanol).

-

SCFAs: Fecal samples are homogenized in a solution containing an internal standard, followed by acidification and extraction with an organic solvent.

-

-

Analytical Method:

-

Bile Acids: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice for comprehensive bile acid profiling.

-

SCFAs: Gas chromatography-mass spectrometry (GC-MS) is commonly used for the quantification of SCFAs.

-

-

Data Analysis: Peak areas of the metabolites are integrated and quantified against a standard curve. Data is normalized to the sample weight or an internal standard.

Visualization of Pathways and Workflows

Signaling Pathways